molecular formula C21H15F3N2O2S B2735440 N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 442653-77-2

N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2735440
CAS No.: 442653-77-2
M. Wt: 416.42
InChI Key: XGBMVYJBDBZEDC-UHFFFAOYSA-N
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Description

This compound features a benzothiazin core substituted with a trifluoromethyl group at position 6 and a keto group at position 2. The benzothiazin ring is fused to an acetamide moiety, with the amide nitrogen bonded to a naphthalen-1-yl group.

Properties

IUPAC Name

N-naphthalen-1-yl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O2S/c22-21(23,24)13-8-9-17-16(10-13)26-20(28)18(29-17)11-19(27)25-15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18H,11H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBMVYJBDBZEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3C(=O)NC4=C(S3)C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthalene moiety and a benzothiazinone derivative. Its molecular formula is C17H14F3N2O2SC_{17}H_{14}F_3N_2O_2S. The trifluoromethyl group is particularly noteworthy for its influence on biological activity and lipophilicity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, Mannich bases related to this compound have shown antiproliferative effects against various human cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.0Apoptosis induction
Compound BHepG27.5Cell cycle arrest
N-(naphthalen-1-yl)-...A5496.0Inhibition of proliferation

Antimicrobial Activity

In addition to anticancer effects, this compound has been studied for its antimicrobial properties. Research indicates that benzothiazinone derivatives can act against Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids, a crucial component of the bacterial cell wall .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Mycobacterium tuberculosis0.5 µg/mLInhibition of mycolic acid synthesis
Staphylococcus aureus1.0 µg/mLCell wall disruption

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and survival, such as topoisomerases or kinases.
  • Apoptotic Pathways : Activation of apoptotic pathways through the modulation of Bcl-2 family proteins has been observed in related compounds.

Case Studies

Several case studies highlight the efficacy of benzothiazinone derivatives in vivo:

  • Study on Tuberculosis Treatment : A recent study demonstrated that a benzothiazinone derivative significantly reduced bacterial load in a mouse model infected with M. tuberculosis, showcasing its potential as an antitubercular agent .
  • Cancer Cell Line Studies : In vitro studies showed that treatment with N-(naphthalen-1-yl)-... led to a reduction in tumor size in xenograft models when administered alongside traditional chemotherapeutics.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Variations

a) N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
  • Structural Difference : Replaces the naphthalen-1-yl group with a 4-nitrophenyl substituent.
  • Impact: The nitro group is strongly electron-withdrawing, increasing the acidity of the acetamide NH compared to the naphthalen-1-yl analog.
b) N-(2-Cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
  • Structural Difference: Substitutes the naphthalen-1-yl group with a 2-cyanophenyl moiety.
  • Impact: The cyano group’s moderate electron-withdrawing nature and linear geometry could alter molecular conformation and binding interactions compared to bulkier naphthalene .
c) N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
  • Structural Difference : Lacks the benzothiazin core, featuring a simple acetamide linked to naphthalene.
  • Crystallographic data shows a dihedral angle of 60.5° between aromatic rings, influencing packing and hydrogen bonding (N–H···O) .

Spectroscopic and Physical Properties

a) IR Spectroscopy
Compound C=O Stretch (cm⁻¹) NH Stretch (cm⁻¹) Notable Peaks Reference
Target Compound ~1670–1680* ~3260–3300* S–C (benzothiazin) at ~700–800*
Triazole analog (6a) 1671 3262 C–O (1254), C–N (1303)
N-(4-Nitrophenyl) analog NO₂ asymmetric (1504), C–F (1136)
N-(3-Chloro-4-fluorophenyl) analog C–Cl (785), C–F (not reported)

*Inferred based on structural analogs.

b) NMR Data
  • Triazole analogs (e.g., 6b) :
    • ¹H NMR : Acetamide protons at δ 5.38–5.48 ppm; aromatic protons between δ 7.20–8.61 ppm .
    • ¹³C NMR : Triazole carbons at δ 142–153 ppm; carbonyl at δ 165 ppm .
  • Target Compound : Expected downfield shifts for benzothiazin carbons (e.g., C=O at ~165–170 ppm) and naphthalene protons (δ 7.0–8.5 ppm).

Crystallographic and Conformational Analysis

Compound Dihedral Angle (Aromatic Rings) Hydrogen Bonding Reference
N-(3-Chloro-4-fluorophenyl) analog 60.5° N–H···O (2.00 Å)
Target Compound Not available Likely N–H···S/O interactions*

*Predicted based on benzothiazin’s sulfur and keto oxygen.

Electronic and Bioactivity Considerations

  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability due to lipophilicity .
  • Naphthalen-1-yl vs. Nitrophenyl: Naphthalene’s bulkiness may improve binding to hydrophobic pockets, while nitro/cyano groups favor electrostatic interactions.
  • Benzothiazin Core: Potential for heterocyclic interactions (e.g., with enzymes or receptors) absent in simpler acetamides .

Preparation Methods

Oxidative Cyclocondensation for Benzothiazine Formation

The benzothiazine scaffold is synthesized via oxidative cyclocondensation of 2-aminobenzenethiol and 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) using catalytic hydrazine hydrate under solvent-free conditions. For the 6-trifluoromethyl substitution, 3-bromo-5-trifluoromethylphenol serves as the starting material, undergoing bromination and subsequent thiolation.

Reaction Conditions :

  • Catalyst : Hydrazine hydrate (10 mol%).
  • Temperature : 90–110°C.
  • Yield : 70–85%.

Key Characterization :

  • FT-IR : Absorptions at 1685 cm⁻¹ (C=O stretch) and 3410 cm⁻¹ (N–H stretch).
  • ¹H NMR : δ 6.85–6.3 (aromatic protons), 4.10 ppm (CH₂ of ethyl ester).

Introduction of the Trifluoromethyl Group

Bromination and Cyano Substitution

The trifluoromethyl group is introduced via a three-step sequence:

  • Bromination : Reaction of m-trifluoromethylfluorobenzene with dibromohydantoin in glacial acetic acid and sulfuric acid yields 4-fluoro-2-bromo-3-trifluoromethylbenzene.
  • Cyanation : Treatment with cuprous cyanide in quinoline at reflux replaces bromine with a cyano group.
  • Aminolysis : Reaction with liquid ammonia in ethanol at 120°C converts the cyano group to an amine.

Optimized Parameters :

  • Molar Ratio (Cuprous cyanide:aryl bromide): 1.1:1.
  • Yield : 73–75% over three steps.

Acetamide Bridge Formation

Chloroacetylation of Benzothiazine

The benzothiazine core is functionalized at position 2 via reaction with chloroacetyl chloride in dichloromethane, yielding 2-chloroacetyl-6-(trifluoromethyl)-3-oxo-1,4-benzothiazine.

Procedure :

  • Base : Triethylamine (2 eq).
  • Temperature : 0°C → room temperature.
  • Yield : 80–85%.

Nucleophilic Substitution with Naphthalen-1-amine

The chloroacetyl intermediate undergoes nucleophilic substitution with naphthalen-1-amine in acetonitrile under reflux, forming the acetamide linkage.

Conditions :

  • Catalyst : Nano-TiCl₄·SiO₂ (0.05 g/mmol).
  • Time : 8–12 hours.
  • Yield : 90–95%.

Purification and Analytical Validation

Recrystallization and Chromatography

  • Recrystallization : Toluene is used to refine the final product, achieving >99% purity.
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) isolates intermediates.

Spectroscopic Confirmation

  • Mass Spectrometry : Molecular ion peak at m/z 463.1 (C₂₂H₁₆F₃N₂O₂S).
  • ¹³C NMR : δ 170.5 (C=O), 121.8–132.4 (aromatic carbons), 40.2 (CH₂).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Advantage
Benzothiazine formation Oxidative cyclocondensation 85 Solvent-free, high atom economy
Trifluoromethylation Bromination-cyanation 75 Scalable, minimal byproducts
Acetamide coupling TiCl₄·SiO₂-catalyzed 95 One-pot, reusable catalyst

Challenges and Optimization Opportunities

  • Trifluoromethyl Stability : The electron-withdrawing nature of CF₃ may deactivate the benzene ring, necessitating elevated temperatures during cyanation.
  • Catalyst Recovery : Nano-TiCl₄·SiO₂ loses ~5% activity per reuse cycle. Alternatives like zeolite-supported catalysts warrant exploration.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the benzothiazine core in N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide?

  • The benzothiazine core can be synthesized via cyclization reactions using precursors like 2-aminothiophenol derivatives and α-keto esters. For example, copper-catalyzed 1,3-dipolar cycloaddition reactions (click chemistry) have been employed for analogous benzothiazine-acetamide hybrids, enabling regioselective triazole or thiazine ring formation . Multi-step protocols involving amide coupling (e.g., EDC·HCl with triethylamine) and purification via recrystallization (ethanol or dichloromethane) are recommended .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

  • Use 1H/13C NMR to confirm proton environments (e.g., naphthalenyl aromatic signals at δ 7.20–8.40 ppm, trifluoromethyl singlet at ~δ 3.30 ppm) and carbonyl groups (amide C=O at ~δ 165–170 ppm) . IR spectroscopy identifies functional groups (amide N–H stretch at ~3260–3300 cm⁻¹, C=O at ~1670–1680 cm⁻¹) . LC-MS or HRMS ensures molecular weight accuracy (e.g., [M+H]+ calculated vs. observed within ±0.001 Da) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Prioritize in vitro assays for antimicrobial activity (e.g., MIC against S. aureus or E. coli), anticancer potential (MTT assay on cancer cell lines), or enzyme inhibition (e.g., COX-2 or kinase targets). Benzothiazine derivatives often show activity in these domains .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the naphthalenyl group) influence bioactivity?

  • SAR studies reveal that electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance antimicrobial potency by improving membrane penetration, while bulky substituents (e.g., ethoxy) may reduce bioavailability. For example, replacing naphthalenyl with 4-nitrophenyl in analogous compounds increased MIC values by 2–4× . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like DNA gyrase .

Q. How can researchers resolve contradictions in solubility data across different studies?

  • Contradictions often arise from solvent polarity or pH variations. Conduct Hansen solubility parameter analysis to identify optimal solvents (e.g., DMSO for in vitro assays vs. ethanol for synthesis). For example, trifluoromethyl groups enhance lipophilicity (logP ~3.5), but polar amide moieties improve aqueous solubility at pH 7.4 .

Q. What advanced analytical techniques are critical for studying metabolic stability?

  • Use HPLC-MS/MS to identify phase I/II metabolites in microsomal assays. For instance, oxidative defluorination or hydroxylation of the naphthalenyl ring is common in benzothiazines . CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .

Q. How can synthetic challenges (e.g., low yield in amide coupling) be mitigated?

  • Optimize reaction conditions:

  • Temperature : Reflux in DCM with triethylamine improves coupling efficiency .
  • Catalyst : Copper(I) iodide (10 mol%) enhances regioselectivity in cycloadditions .
  • Workup : Quench with ice-water to minimize byproduct formation .

Methodological Guidance

Designing a stability study under varying pH and temperature conditions:

  • Prepare solutions in buffers (pH 1.2, 4.5, 7.4) and incubate at 25°C/40°C/60°C. Monitor degradation via HPLC-UV at 254 nm. Trifluoromethyl groups may confer stability at acidic pH, while the benzothiazine ring is prone to hydrolysis at pH >8 .

Interpreting conflicting bioactivity data in cell-based vs. enzyme assays:

  • Cell permeability issues (e.g., P-gp efflux) may explain discrepancies. Use Caco-2 permeability assays or PAMPA to assess transport. For example, naphthalenyl derivatives often show poor passive diffusion (Pe <1×10⁻⁶ cm/s), requiring prodrug strategies .

Recommendations for crystallography and conformational analysis:

  • Single-crystal X-ray diffraction (e.g., DMSO solvate) reveals planarity of the amide group and dihedral angles between naphthalenyl and benzothiazine rings. Asymmetric units may show conformational polymorphism, as seen in analogous dichlorophenyl derivatives .

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